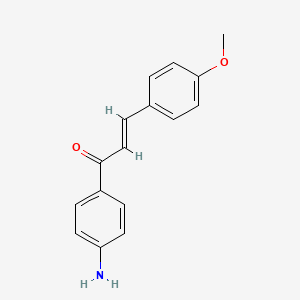

(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,17H2,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZZXZSSXRDOT-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25870-73-9 | |

| Record name | NSC96355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Claisen-Schmidt Condensation

-

- p-Anisaldehyde (4-methoxybenzaldehyde)

- 4-Aminoacetophenone (4'-aminoacetophenone)

-

- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

- Ethanol or methanol, commonly used for solubility and reaction facilitation

-

- Ambient temperature or mild reflux (typically 3 hours)

- Stirring under alkaline conditions to promote enolate formation and subsequent condensation

-

- Reported yields are high, approximately 85–90% under optimized conditions

-

- Base deprotonates the α-hydrogen of 4-aminoacetophenone forming an enolate ion

- Enolate attacks the carbonyl carbon of p-anisaldehyde

- Subsequent dehydration leads to the formation of the α,β-unsaturated ketone with E-configuration

Reaction Monitoring and Purification

-

- Thin-layer chromatography (TLC) to track reaction progress

- UV-Vis spectroscopy to confirm conjugation development

-

- Recrystallization from ethanol or ethanol-water mixtures

- Chromatographic techniques (e.g., silica gel column chromatography) if higher purity is required

Detailed Research Findings and Data

Reaction Parameters and Their Effects

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Base concentration | 10–20% w/v NaOH | Higher base concentration increases rate but may cause side reactions |

| Solvent | Ethanol or methanol | Ethanol preferred for better solubility and yield |

| Temperature | Room temperature to reflux (~78°C) | Mild heating improves reaction rate without decomposition |

| Reaction time | 2–4 hours | Longer times ensure completion but may reduce selectivity |

| Molar ratio | 1:1 (aldehyde:ketone) | Stoichiometric balance favors product formation |

Yield and Purity Data from Literature

| Study Reference | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Sayed et al., Pakistan J. Sci. Ind. Res., 1996 | 89 | >98 | Sodium hydroxide in ethanol, ambient temperature |

| ChemicalBook synthesis report, 2018 | 85–90 | Not specified | Standard Claisen-Schmidt conditions |

Industrial and Scale-Up Considerations

-

- The Claisen-Schmidt condensation is amenable to scale-up using batch or continuous flow reactors.

- Continuous flow reactors provide better control over temperature and mixing, improving yield and reproducibility.

-

- Industrial purification often involves crystallization due to cost-effectiveness.

- Chromatographic purification is reserved for high-purity requirements.

Environmental and Safety Notes:

- Use of ethanol as solvent is preferred for its lower toxicity and environmental impact.

- Proper handling of strong bases and control of exothermic reactions is necessary.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reactant mixing | Mix p-anisaldehyde and 4-aminoacetophenone | Molar ratio 1:1, dissolve in ethanol |

| 2. Base addition | Add NaOH solution | 10–20% w/v, dropwise under stirring |

| 3. Reaction | Stir at ambient temperature or reflux | 3 hours typical, monitor by TLC |

| 4. Quenching | Neutralize reaction mixture | Acidify with dilute HCl if needed |

| 5. Isolation | Filter precipitated product | Wash with cold ethanol |

| 6. Purification | Recrystallize from ethanol | Obtain pure chalcone derivative |

Additional Notes on Alternative Methods

-

- Methanol and water-ethanol mixtures have been tested but ethanol remains optimal for solubility and yield.

-

- Potassium hydroxide can substitute sodium hydroxide with comparable results.

-

- Some green chemistry approaches explore catalyst-free or solid-supported base catalysis, but these are less common for this compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the potential of (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one as an anticancer agent. The compound has shown efficacy against various cancer cell lines, including breast and prostate cancer.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, research conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in significant cell death and reduced proliferation rates .

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial activity against both bacterial and fungal strains. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

- Case Study : A study highlighted the compound's ability to inhibit the growth of these pathogens in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents .

Photostability and UV Absorption

The unique structure of this compound lends itself to applications in material science, particularly in developing UV-stabilizers for polymers. The compound's ability to absorb UV light effectively can protect materials from degradation.

- Research Findings : Experimental data indicate that incorporating this compound into polymer matrices enhances their photostability without compromising mechanical properties .

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition properties of this compound. It has been studied for its potential to inhibit key enzymes involved in various metabolic pathways.

- Example : Research showed that the compound could inhibit certain kinases associated with cancer progression, providing insights into its potential use in targeted therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Amino Group Efficacy: The para-aminophenyl group on Ring A enhances interactions with targets like PfFd-PfFNR, likely due to hydrogen bonding and electrostatic contributions . Replacing the amino group with halogens (e.g., Cl in 2h) reduces potency, as seen in higher IC₅₀ values .

Methoxy Substitution : The para-methoxy group on Ring B in the target compound outperforms dimethoxy or ethoxy variants (e.g., 38.16% inhibition in 2,4-dimethoxy vs. 50% in para-methoxy) . Ethoxy substitutions (e.g., in chalcone2 from ) alter supramolecular packing but may reduce target affinity compared to methoxy .

Electronegativity and Position : Substitutions with higher electronegativity (e.g., F, Cl) at para positions improve activity, while bulky or electron-donating groups (e.g., OCH₃) at meta/ortho positions diminish potency .

Molecular Interactions and Stability

Quantum chemical descriptors and crystallographic studies highlight the role of substituents in stabilizing interactions:

- Methoxy vs. Ethoxy: Chalcone1 (4-methoxy/3,4,5-trimethoxy) and chalcone2 (4-ethoxy) exhibit distinct Hirshfeld surfaces and crystal packing due to steric and electronic differences.

- Amino Group Role: Docking studies indicate the amino group in the target compound forms critical hydrogen bonds with PfFd-PfFNR, a feature absent in non-amino derivatives like cardamonin .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a synthetic chalcone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the chemical formula CHNO and CAS number 25870-73-9, exhibits potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects.

- Molecular Weight : 253.3 g/mol

- Boiling Point : 472 °C

- Density : 1.172 g/cm³

- Flash Point : 232 °C

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, this compound was found to induce apoptosis and inhibit cell proliferation. Specifically, it has been shown to:

- Arrest the cell cycle at the G2/M phase in human leukemia cell lines (e.g., K562) and cervical cancer cells (HeLa) .

- Increase the expression of pro-apoptotic proteins such as Bax and decrease anti-apoptotic proteins like Bcl-2 .

Table 1: Effects on Cell Cycle and Apoptosis

| Cell Line | Effect on Cell Cycle | Apoptotic Markers |

|---|---|---|

| K562 | G2/M arrest | Increased Bax |

| HeLa | G2/M arrest | Decreased Bcl-2 |

Antibacterial Activity

The compound has also shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial growth.

Table 2: Antibacterial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 2 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

Studies indicate that this compound can effectively inhibit drug-resistant strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this chalcone derivative has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in treated cells .

Case Studies

- Cell Cycle Arrest Study : A study conducted by Hseu et al. showed that chalcone derivatives including this compound could effectively induce cell cycle arrest in various cancer cell lines through modulation of cyclin-dependent kinases .

- Antibacterial Efficacy Study : A recent investigation highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant bacterial infections .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how can purity be validated?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation between 4-aminoacetophenone and 4-methoxybenzaldehyde. Key parameters include:

- Solvent selection : Ethanol or methanol under reflux (60–80°C) .

- Catalyst : 10–20% NaOH or KOH to facilitate enolate formation.

- Reaction time : 6–12 hours, monitored by TLC for completion.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent). Validation : Purity is confirmed by HPLC (>95%), melting point analysis, and spectral consistency (¹H NMR: δ 8.2–8.4 ppm for α,β-unsaturated ketone protons; IR: ~1650 cm⁻¹ for C=O stretch) .

Q. Which spectroscopic techniques are critical for confirming the E-configuration of the α,β-unsaturated ketone moiety?

Methodological Answer:

- ¹H NMR : The coupling constant (J) between the vinylic protons (H₂ and H₃) in E-isomers typically ranges from 12–16 Hz due to trans-diaxial coupling .

- X-ray crystallography : Single-crystal XRD resolves bond lengths (C1–C2 ≈ 1.47 Å, C2–C3 ≈ 1.33 Å) and dihedral angles (>170°) to confirm planarity and E-geometry .

- UV-Vis : λmax ~350–370 nm (π→π* transition of conjugated enone system) .

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

Methodological Answer:

- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Antioxidant assays : DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity, linked to the 4-aminophenyl group’s redox activity .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical UV-Vis spectra?

Methodological Answer: Discrepancies often arise from solvent effects or basis set limitations. To address this:

- Solvent modeling : Use the Polarizable Continuum Model (PCM) to simulate ethanol/water environments.

- Basis sets : Employ hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) for improved accuracy in excited-state calculations (TD-DFT).

- Validation : Compare computed λmax with experimental data; deviations >10 nm suggest revisiting conformational analysis or solvent parameters .

Q. What role do HOMO-LUMO energies and global reactivity descriptors play in predicting this compound’s interaction with biological targets?

Methodological Answer:

- HOMO-LUMO gap : A smaller gap (e.g., <4 eV) indicates higher reactivity. For example, HOMO = −6.2 eV and LUMO = −2.1 eV suggest nucleophilic attack at the enone system .

- Electrophilicity index (ω) : Values >1.5 eV classify the compound as a strong electrophile, likely targeting cysteine residues in enzymes .

- Chemical potential (μ) : Negative μ values (−3.5 to −4.5 eV) correlate with stability in redox environments .

| DFT Parameter | Value (eV) | Biological Implication |

|---|---|---|

| HOMO | −6.2 | Electron donation capacity |

| LUMO | −2.1 | Susceptibility to nucleophilic attack |

| Electrophilicity (ω) | 1.8 | Moderate electrophilic character |

Q. How does the 4-aminophenyl substituent influence crystallographic packing compared to halogenated analogs?

Methodological Answer: The 4-aminophenyl group promotes hydrogen bonding (N–H⋯O=C), leading to:

- Denser packing : Monoclinic P2₁/c symmetry with Z = 4, as seen in similar chalcones .

- Layer formation : Intra- and intermolecular H-bonds create 2D networks, contrasting with halogenated analogs (e.g., 2,6-dichloro derivatives), where Cl⋯π interactions dominate .

- Thermal stability : Higher melting points (∼220–240°C) due to robust H-bond networks vs. 190–210°C for halogenated derivatives .

Contradiction Analysis

Q. Why might antimicrobial activity vary significantly between structurally similar chalcones?

Methodological Answer: Variations arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance membrane penetration but reduce H-bond donor capacity vs. 4-NH₂, which improves target binding .

- Steric hindrance : Bulky substituents (e.g., 3,4,5-trimethoxy) limit interaction with enzyme active sites, unlike planar 4-methoxyphenyl .

- Solubility : Polar groups (e.g., NH₂) increase aqueous solubility, altering bioavailability in agar-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.